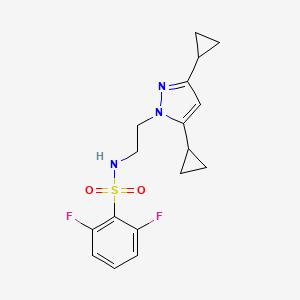

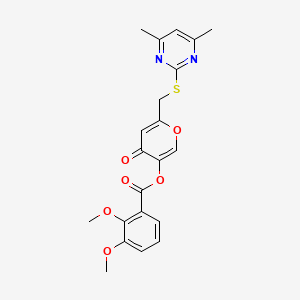

![molecular formula C17H16FN5O2S B2582428 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone CAS No. 852374-47-1](/img/structure/B2582428.png)

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves the formation of a solid which is then filtered off, washed with water, dried, and crystallized from ethanol .Scientific Research Applications

Antimicrobial and Antitumor Activities

- Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds, related to the structural motif of the queried compound, have shown promising antimicrobial activity. The synthesis process involved the treatment of 4-fluoro-3-chloroanilline with potassium thiocyanate and bromine, leading to the production of various derivatives with significant antimicrobial properties (Sathe et al., 2011).

- Antioxidant and Anticancer Activity : A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound of interest, revealed enhanced antioxidant activity and significant anticancer effects against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

- Synthesis and Antitumor Evaluation : New morpholine-based heterocycles have been synthesized and evaluated for their antitumor activity. These compounds, including the morpholinylchalcones and their derivatives, demonstrated promising activities against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).

Antibacterial Agents

- Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which relate to the core structure of the queried compound, aimed to expand the spectrum of antibacterial activity to include Gram-negative organisms. Modifications of the morpholine ring of linezolid resulted in derivatives with enhanced activity against Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).

Synthesis and Herbicidal Activities

- A study focusing on the synthesis of novel triazolinone derivatives identified potent herbicidal activities, with some compounds displaying promising efficacy comparable to commercial herbicides. This research underscores the potential agricultural applications of compounds with similar chemical frameworks (Luo et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities . These activities include acting as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors .

Mode of Action

Similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction leads to changes in the biological function of the targets, resulting in the observed pharmacological effects .

Biochemical Pathways

Related compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can affect various biochemical pathways and result in downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone are not provided in the search results. These properties are crucial in determining the bioavailability of the compound. In silico pharmacokinetic studies have been summarized for related compounds .

Result of Action

Related compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .

properties

IUPAC Name |

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2S/c18-13-3-1-2-12(10-13)17-20-19-14-4-5-15(21-23(14)17)26-11-16(24)22-6-8-25-9-7-22/h1-5,10H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOROFRPKDJTCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

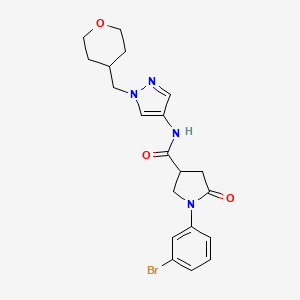

![N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2582345.png)

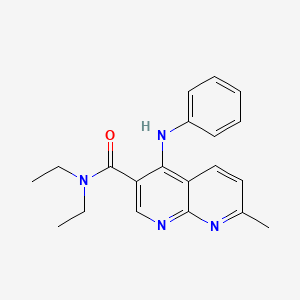

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2582347.png)

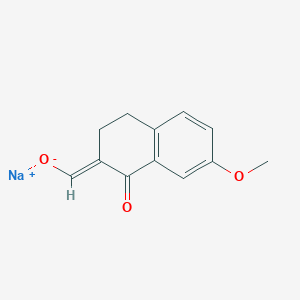

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2582348.png)

![N-[[1-(Thian-4-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2582350.png)

![4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2582351.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582353.png)

![N-({[(3-fluorobenzyl)oxy]amino}methylene)-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B2582357.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2582358.png)